N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features an indole moiety, a furan ring, and a sulfonamide group. Compounds containing indole and furan rings are known for their diverse biological activities, making them of significant interest in pharmaceutical and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the indole derivative .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole and furan rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives .
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The sulfonamide group can inhibit specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Furan-2-carboxylic acid: Contains a furan ring and is used in organic synthesis.
Sulfanilamide: A sulfonamide antibiotic with a similar functional group.
Uniqueness
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to its combination of indole, furan, and sulfonamide moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-17-8-10-18(11-9-17)28(24,25)22-15-20(21-7-4-14-27-21)23-13-12-16-5-2-3-6-19(16)23/h2-11,14,20,22H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELCJKNSDRMOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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